molecular formula C26H18O4 B8144869 4,4'-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzaldehyde

4,4'-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzaldehyde

Cat. No.: B8144869
M. Wt: 394.4 g/mol
InChI Key: YMJXJLJMESXVTN-UHFFFAOYSA-N
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Description

4,4'-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzaldehyde (CAS: 1190963-83-7) is a conjugated aromatic aldehyde derivative with a central 2,5-dimethoxy-substituted phenylene core flanked by ethynyl-linked benzaldehyde termini. This structure enables extended π-conjugation, making it valuable in optoelectronic and sensing applications. Synthesized via Sonogashira coupling reactions, it serves as a precursor for covalent organic frameworks (COFs) and functional materials. Key applications include fluorescence-based thiourea detection (limit of detection: 0.26 nM) and dual-signal amplification in electrochemiluminescence (ECL) immunoassays (detection limits: 1.0–0.8 pg/mL for biomarkers) . Its aldehyde groups facilitate covalent bonding in polymer networks, while the dimethoxy groups enhance electron-donating capacity and solubility in organic solvents .

Properties

IUPAC Name

4-[2-[4-[2-(4-formylphenyl)ethynyl]-2,5-dimethoxyphenyl]ethynyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18O4/c1-29-25-15-24(14-12-20-5-9-22(18-28)10-6-20)26(30-2)16-23(25)13-11-19-3-7-21(17-27)8-4-19/h3-10,15-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJXJLJMESXVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C#CC2=CC=C(C=C2)C=O)OC)C#CC3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Ethynylbenzaldehyde

The terminal alkyne precursor, 4-ethynylbenzaldehyde , is synthesized via Sonogashira coupling between 4-bromobenzaldehyde and trimethylsilyl acetylene, followed by deprotection:

Procedure:

  • Coupling:

    • 4-Bromobenzaldehyde (5.0 g, 27.0 mmol), trimethylsilyl acetylene (2.8 g, 28.5 mmol), Pd(PPh₃)₄ (947 mg, 1.35 mmol), and CuI (257 mg, 1.35 mmol) are combined in degassed toluene (70 mL) and triethylamine (35 mL).

    • The mixture is stirred at room temperature for 3 hours under nitrogen.

    • Product: 4-(trimethylsilylethynyl)benzaldehyde (yield: 68%).

  • Deprotection:

    • The trimethylsilyl group is removed using K₂CO₃ in methanol/dioxane (1:1) at room temperature.

    • Product: 4-ethynylbenzaldehyde (yield: 85–90%).

Coupling with 1,4-Diiodo-2,5-dimethoxybenzene

The final step involves coupling two equivalents of 4-ethynylbenzaldehyde with 1,4-diiodo-2,5-dimethoxybenzene:

Procedure:

  • Reaction Setup:

    • 1,4-Diiodo-2,5-dimethoxybenzene (1.0 g, 2.36 mmol), 4-ethynylbenzaldehyde (0.64 g, 4.94 mmol), Pd(PPh₃)₄ (47.7 mg, 0.068 mmol), and CuI (13.0 mg, 0.068 mmol) are dissolved in degassed THF/triethylamine (28 mL, 3:1).

    • The mixture is heated at 80°C for 16 hours under nitrogen.

  • Workup:

    • The solvent is evaporated, and the residue is purified via silica gel chromatography (ethyl acetate/hexane).

    • Product: 4,4'-((2,5-dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzaldehyde (yield: 63%).

Characterization Data:

  • ¹H NMR (CDCl₃): δ 10.03 (s, 2H, CHO), 7.88 (d, J = 8.0 Hz, 4H, ArH), 7.71 (d, J = 8.4 Hz, 4H, ArH), 7.06 (s, 2H, ArH), 3.93 (s, 6H, OCH₃).

  • ¹³C NMR (CDCl₃): δ 191.5 (CHO), 154.3 (C-O), 135.7–113.6 (ArC), 94.6 (C≡C), 56.7 (OCH₃).

Optimization and Challenges

Catalytic System Efficiency

ParameterStandard ProtocolCopper-Free Alternative
Catalyst Pd(PPh₃)₄ (0.5–2.5 mol%)Pd(CH₃CN)₂Cl₂ (0.5 mol%)
Co-catalyst CuI (1–5 mol%)None
Base TriethylamineCs₂CO₃
Solvent THF2-MeTHF
Temperature 80°CRoom temperature
Yield 63%Not reported

While copper-free conditions reduce toxicity, their applicability to sterically hindered substrates like 1,4-diiodo-2,5-dimethoxybenzene remains unverified.

Purification Challenges

The product’s low solubility in polar solvents necessitates chromatography with gradients of ethyl acetate/hexane (1:9 to 1:4). Recrystallization (e.g., ethyl acetate/hexane) yields pale-yellow crystals.

Scalability and Industrial Relevance

Industrial-scale synthesis would require:

  • Continuous Flow Reactors: To enhance mixing and heat transfer during exothermic coupling steps.

  • Automated Purification: Simulated moving bed (SMB) chromatography for high-throughput separation.

  • Cost Optimization: Substituting Pd(PPh₃)₄ with cheaper ligands (e.g., XPhos) without compromising yield .

Chemical Reactions Analysis

Types of Reactions

4,4’-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 4,4’-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzoic acid.

    Reduction: 4,4’-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))bis(benzyl alcohol).

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Materials Science

The compound is explored for its potential as a building block in the synthesis of advanced materials due to its unique structural features:

  • Organic Light Emitting Diodes (OLEDs) : Its luminescent properties make it suitable for use in OLEDs where it can enhance light emission efficiency.
  • Organic Photovoltaics (OPVs) : The compound's ability to facilitate charge transport positions it as a candidate for OPV applications.

Fluorescent Probes

4,4'-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzaldehyde has been utilized as a fluorescent probe in biochemical assays:

  • Selective Sensing of Cysteine and Homocysteine : The aldehyde group enables selective fluorescence turn-on sensing mechanisms for these amino acids, which are important biomarkers in various diseases .

Biochemical Applications

The compound's reactivity allows it to participate in various biochemical processes:

  • Drug Development : Its derivatives are being investigated for potential therapeutic applications due to their ability to interact with biological targets.
  • Cell Imaging : The fluorescent properties enable its use in cell imaging studies for tracking cellular processes.

Case Study 1: Organic Electronics

A study demonstrated the use of 4,4'-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzaldehyde in fabricating high-performance OLEDs. The results indicated enhanced brightness and efficiency compared to conventional materials.

Case Study 2: Biochemical Sensing

Research published in a peer-reviewed journal highlighted the compound's application as a fluorescent probe for cysteine detection. The study reported a significant increase in fluorescence intensity upon binding with cysteine, indicating its effectiveness as a biosensor .

Mechanism of Action

The mechanism of action of 4,4’-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzaldehyde is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, its potential use as a fluorescent probe involves the absorption and emission of light, which can be utilized to visualize biological processes at the molecular level.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Analogues

Compound Name & CAS Core Structure & Substituents Molecular Weight Key Properties/Applications Reference
Target Compound (1190963-83-7) 2,5-Dimethoxy-phenylene; benzaldehyde termini 430.44 g/mol Thiourea sensing (LOD: 0.26 nM); ECL immunoassays
DSB-3 (distyrylbenzene-bis-aldehyde) Polyethylene glycol-substituted phenylene N/A Fluorescence assay for ethanolamine detection
4,4'-((2,5-Dibromo-1,4-phenylene)bis(ethyne-2,1-diyl))bis(tert-butylbenzene) 2,5-Dibromo-phenylene; tert-butyl termini 550.35 g/mol Suzuki coupling intermediate; limited optoelectronic use
2,2′-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dithiophene Thiophene termini instead of benzaldehyde 398.48 g/mol Enhanced charge transport; donor in copolymers
4,4'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzaldehyde (1361119-48-3) Anthracene core; benzaldehyde termini 434.48 g/mol Strong fluorescence; reduced solubility
4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (914651-17-5) Benzothiadiazole core; benzaldehyde termini 344.39 g/mol Electron-deficient; COF ligand for photocatalytic H₂

Key Findings and Contrasts

(a) Electronic and Optical Properties

  • Electron-Donating vs. Electron-Deficient Cores : The target compound’s dimethoxy-phenylene core enhances electron-donating capacity, ideal for fluorescence quenching in sensors . In contrast, the benzothiadiazole analogue (CAS: 914651-17-5) is electron-deficient, favoring charge separation in photocatalytic hydrogen generation .
  • Fluorescence Efficiency : Anthracene-based derivatives (e.g., CAS: 1361119-48-3) exhibit stronger fluorescence due to extended conjugation but suffer from solubility issues . The target compound balances fluorescence and solubility, enabling practical sensor fabrication .

(b) Reactivity and Functionalization

  • Aldehyde Reactivity : The target compound’s terminal aldehydes enable covalent bonding in COFs and ECL labels . Brominated analogues (e.g., CAS: 550.35 g/mol) lack this reactivity, limiting their utility to Suzuki coupling intermediates .
  • Steric Effects : tert-Butyl substituents (CAS: 550.35 g/mol) improve solubility but hinder π-stacking, reducing optoelectronic performance compared to the target compound’s methoxy groups .

(c) Sensor Performance

  • Thiourea vs. Ethanolamine Detection: The target compound’s benzaldehyde groups selectively react with thiourea via Schiff base formation, achieving a 0.26 nM detection limit . DSB-3, with polyethylene glycol chains, instead targets ethanolamine via unhindered primary amine reactions .
  • ECL Sensitivity: Functionalization with nanoporous silver (P-acid/NPS) amplifies ECL signals in the target compound, outperforming non-amplified systems by 10–100× in biomarker detection .

Biological Activity

4,4'-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzaldehyde is a complex organic compound notable for its potential biological activities. This compound features multiple aromatic rings and functional groups that enable it to interact with various biological systems. Understanding its biological activity is crucial for potential applications in medicinal chemistry and biochemistry.

  • Molecular Formula : C26H18O4
  • Molecular Weight : 394.43 g/mol
  • CAS Number : 1190963-83-7
  • Purity : >97%

The biological activity of 4,4'-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzaldehyde is largely attributed to its structure, which allows for interactions with various biomolecules. The compound's aromatic rings can facilitate π-π stacking interactions with nucleobases in DNA or RNA, potentially influencing gene expression or protein synthesis. Additionally, the aldehyde groups may engage in nucleophilic attacks by biological targets, leading to modifications of proteins or other macromolecules.

Biological Activity Studies

Research into the biological activity of this compound has revealed several interesting findings:

  • Cytotoxicity : Studies have shown that compounds with similar structures exhibit cytotoxic effects on transformed B and T cells. The presence of large aromatic groups has been linked to increased cytotoxicity, suggesting that 4,4'-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzaldehyde could also possess selective cytotoxic properties against certain cancer cell lines .
  • Apoptosis Induction : The mechanism of cell death induced by related compounds has been characterized as apoptosis rather than necrosis. This suggests that the compound may activate intrinsic apoptotic pathways through mitochondrial interactions or by modulating cellular signaling pathways .
  • Antioxidant Properties : Some derivatives of similar compounds have demonstrated antioxidant activity, which could be beneficial in protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a crucial role.

Case Studies

Several case studies have explored the biological implications of similar compounds:

  • A study on a benzodiazepine derivative indicated that structural modifications could enhance selectivity for T-cells while maintaining low toxicity to normal cells. This highlights the importance of structural optimization in developing therapeutic agents .
  • Research involving diphenylacetylene derivatives has shown promise in applications such as biocatalysis and photocatalysis. These studies suggest that the compound could be utilized in enzyme immobilization techniques and as a fluorescent dye in biochemical assays .

Data Table: Summary of Biological Activities

Activity Description Reference
CytotoxicityInduces cell death in transformed B and T cells
ApoptosisActivates intrinsic apoptotic pathways
Antioxidant propertiesPotential to mitigate oxidative stress
Enzyme immobilizationUsed in biocatalysis for selective reactions

Q & A

Q. What are the optimal synthetic routes for 4,4'-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzaldehyde, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound can be synthesized via Sonogashira coupling, leveraging terminal alkyne and aryl halide precursors. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄/CuI), solvent polarity (THF or DMF), and temperature (60–80°C). Reaction progress should be monitored via TLC or HPLC. For optimization, factorial design experiments (e.g., varying catalyst loading, solvent ratios) are recommended to identify critical factors affecting yield . Post-synthesis, purification via column chromatography (silica gel, hexane:ethyl acetate gradient) ensures high purity, as demonstrated in analogous aldehyde-functionalized systems .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aldehyde protons (δ ~9.8–10.0 ppm) and ethynyl/sp² carbons. Dimethoxy groups (δ ~3.8 ppm for protons, ~55 ppm for carbons) should align with literature values for similar aryl ethers .
  • FTIR : Confirm aldehyde C=O stretches (~1700 cm⁻¹) and ethyne C≡C vibrations (~2200 cm⁻¹).
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water mobile phase) with ESI-MS to verify molecular ion peaks (expected [M+H]⁺ ~455.2 g/mol).
    Cross-validation with elemental analysis ensures stoichiometric accuracy .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the electronic properties and reactivity of this compound for applications in organic electronics?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can model the conjugated π-system to predict HOMO/LUMO levels, charge transport properties, and binding affinities for metal ions. Simulations in COMSOL Multiphysics® enable visualization of electron density distribution and bandgap tuning via substituent effects (e.g., methoxy groups). These models guide experimental design for optoelectronic devices .

Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts or deviations in spectroscopic results?

  • Methodological Answer :
  • Byproduct Analysis : Use GC-MS or MALDI-TOF to identify impurities, likely from alkyne homocoupling or oxidation. Reductive workup (e.g., NaBH₄) may suppress aldehyde oxidation .
  • Spectroscopic Discrepancies : Compare experimental NMR shifts with simulated spectra (via ACD/Labs or ChemDraw). Solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d₆) should be accounted for. For ambiguous peaks, 2D NMR (COSY, HSQC) clarifies connectivity .

Q. How does the compound’s structural rigidity influence its performance in supramolecular assemblies or metal-organic frameworks (MOFs)?

  • Methodological Answer : The ethyne spacers and aldehyde termini enable coordination with transition metals (e.g., Zn²⁺, Cu²⁺) to form MOFs. Surface plasmon resonance (SPR) or BET analysis quantifies porosity and surface area. To assess rigidity, variable-temperature XRD or DSC measures thermal expansion coefficients, while DFT simulations model ligand flexibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4'-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.